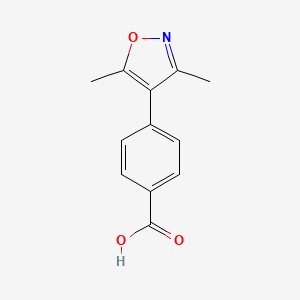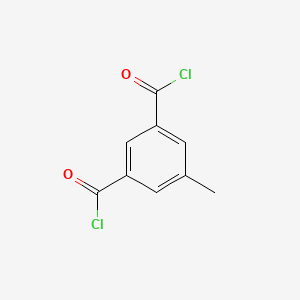
5-Methylbenzene-1,3-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3-dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can be achieved through various methods. One such method is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . Another method involves the use of enolates in SN2 type reactions .Molecular Structure Analysis
The molecular formula of 5-Methylbenzene-1,3-dicarbonyl dichloride is C9H6Cl2O2 . Its molecular weight is 217.05 g/mol .Chemical Reactions Analysis
1,3-Dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can undergo various chemical reactions. For instance, they can form enolate anions with weaker bases, which can then undergo halogenation, aldol addition, and alkylation . They can also react with polyvalent metal cations to form very stable and only slightly polar enolate salts, better known as metal chelates .科学研究应用
Reactivity and Combustion Properties
The reactivity of methylbenzenes, including derivatives similar to 5-methylbenzene-1,3-dicarbonyl dichloride, has been studied for their potential in combustion systems. Their reactivity varies with the position and number of methyl substituents, influencing properties like octane rating and ignition delay. This understanding aids in the development of fuel compositions for improved combustion efficiency and reduced emissions (Silva & Bozzelli, 2010).
Corrosion Inhibition
Compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored as corrosion inhibitors. These compounds exhibit significant inhibition efficiency on metal surfaces, providing insights into designing new corrosion inhibitors for industrial applications. The effectiveness of these inhibitors is supported by electrochemical techniques, surface examinations, and quantum chemical calculations (Verma et al., 2015).
Zeolite Catalysis in Methanol Conversion
Research on the conversion of methanol to hydrocarbons over zeolite catalysts has revealed the role of methylbenzenes as intermediates. Understanding the behavior of these intermediates helps optimize the methanol-to-olefin process, crucial for producing ethylene and propylene, key petrochemical building blocks. The study sheds light on catalyst deactivation and product formation, enhancing the efficiency of the catalytic process (Bjørgen et al., 2007).
Molecular Modeling in Drug Design
Molecular modeling studies have investigated the effects of positional isomerism on the anti-viral activity of compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride. Such studies are essential for understanding how molecular structure influences biological activity, guiding the design of more effective drugs against viruses like SARS-CoV-2 (Palsaniya et al., 2021).
Luminescent Properties of Coordination Polymers
Coordination polymers constructed with molecules structurally similar to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored for their luminescent properties. These studies contribute to the development of new materials for applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).
未来方向
属性
IUPAC Name |
5-methylbenzene-1,3-dicarbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOYXCYBUMJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578048 |
Source


|
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzene-1,3-dicarbonyl dichloride | |
CAS RN |
13438-29-4 |
Source


|
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

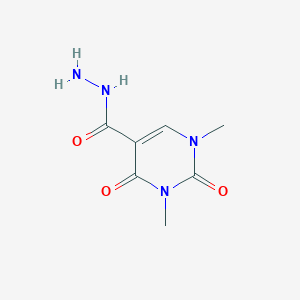
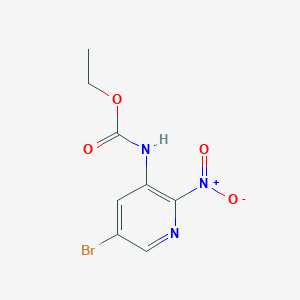
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)
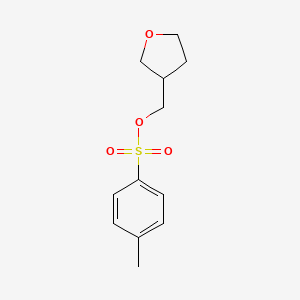
![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
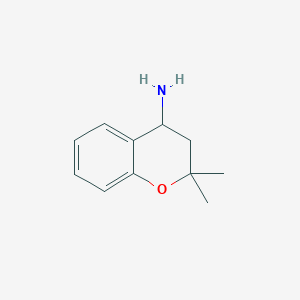
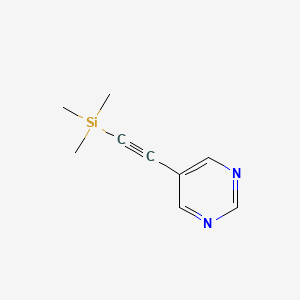
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
